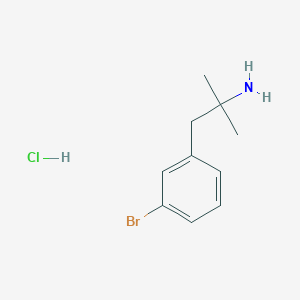

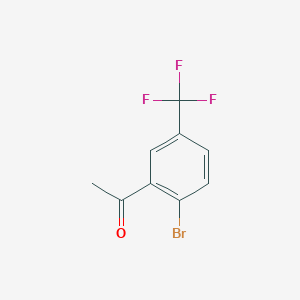

1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride

Overview

Description

The compound “1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride” likely belongs to the class of organic compounds known as bromobenzenes . Bromobenzenes are compounds containing one or more bromine atoms attached to a benzene ring .

Molecular Structure Analysis

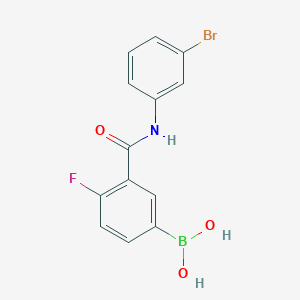

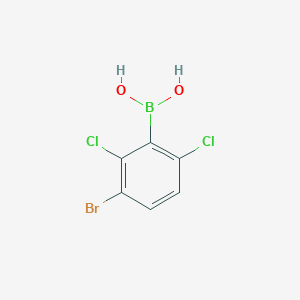

The molecular structure of this compound would likely include a benzene ring (a six-membered ring with alternating double bonds), a bromine atom attached to the benzene ring, and a 2-methylpropan-2-amine group .Chemical Reactions Analysis

Again, while specific reactions involving “1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride” are not available, bromobenzenes in general can undergo various reactions, including electrophilic aromatic substitution, nucleophilic aromatic substitution, and coupling reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of “1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride” would depend on its specific structure. Bromobenzenes are generally crystalline solids at room temperature and have relatively high melting points .Scientific Research Applications

CO2 Capture

1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride is relevant in the context of CO2 capture. A study demonstrated the efficiency of a task-specific ionic liquid, formed by reacting 1-butyl imidazole with 3-bromopropylamine hydrobromide, in capturing CO2. This ionic liquid can sequester CO2 reversibly as a carbamate salt and can be recycled, presenting a nonvolatile and water-independent solution for CO2 capture (Bates et al., 2002).

Synthesis and Chemical Analysis

The compound is also significant in the synthesis and analysis of various chemicals. For instance, its use in the synthesis of methamphetamine from allylbenzene was explored, demonstrating its role in producing various bromopropane products, which are crucial intermediates in chemical syntheses (Noggle et al., 1995).

Metabolic Studies

In metabolic studies, the compound plays a role in understanding the metabolism of psychotomimetic amines. Research on the in vitro O-demethylation of a similar amine derivative highlights its metabolic transformation into various metabolites, providing insights into the metabolic pathways of related compounds (Zweig & Castagnoli, 1977).

Organic Synthesis

The compound is also instrumental in organic synthesis. For example, studies on the amination of polyhalopyridines used a palladium-xantphos complex for catalysis, where bromoamine derivatives like 1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride play a role in producing various pyridine derivatives (Ji et al., 2003).

Pharmaceutical Applications

In pharmaceutical research, this compound is part of syntheses leading to various medicinal compounds. For instance, its derivatives have been used in the synthesis of benzimidazoles, which have applications in medicinal chemistry (Lygin & Meijere, 2009).

Safety and Hazards

Mechanism of Action

Target of Action

Similar compounds have been known to interact with various receptors and enzymes in the body .

Mode of Action

It is likely that the compound interacts with its targets, leading to changes in cellular processes .

Biochemical Pathways

Similar compounds have been involved in various biochemical pathways, including the suzuki–miyaura cross-coupling reaction, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction .

Pharmacokinetics

A related compound showed a maximum concentration (cmax) of 56865 ± 12214 ng/mL at 100 ± 045 h after oral administration, indicating quick absorption into the blood circulatory system .

Result of Action

Similar compounds have shown various pharmacological effects, including antileishmanial and antimalarial activities .

properties

IUPAC Name |

1-(3-bromophenyl)-2-methylpropan-2-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H14BrN.ClH/c1-10(2,12)7-8-4-3-5-9(11)6-8;/h3-6H,7,12H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VDKIAIRXIUNLRH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC1=CC(=CC=C1)Br)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15BrClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

264.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(3-Bromophenyl)-2-methylpropan-2-amine hydrochloride | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-Methylene-8-boc-8-azabicyclo[3.2.1]octane](/img/structure/B1525915.png)

![2-Methyl-6-[3-(trifluoromethyl)phenyl]pyridine](/img/structure/B1525924.png)